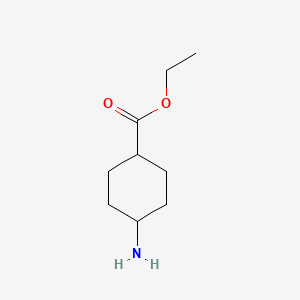

Ethyl 4-aminocyclohexanecarboxylate

Description

BenchChem offers high-quality Ethyl 4-aminocyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-aminocyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASRJUXSLHUONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201203631 | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-28-7 | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-Aminocyclohexanecarboxylate: Pathways, Stereocontrol, and Practical Methodologies

Introduction

Ethyl 4-aminocyclohexanecarboxylate is a pivotal bifunctional molecule serving as a key building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1] Its structure, featuring a cyclohexane core substituted with an amino group and an ethyl carboxylate group, exists as two distinct geometric isomers: cis and trans. The spatial orientation of these functional groups is critical, as the biological activity and physical properties of downstream products are often dependent on a specific isomer. For instance, the trans isomer is a crucial precursor in the industrial synthesis of the antifibrinolytic agent Tranexamic Acid.[2][3]

This guide provides an in-depth exploration of the primary synthetic pathways to ethyl 4-aminocyclohexanecarboxylate. We will dissect the strategic considerations behind common synthetic routes, address the central challenge of stereochemical control, and present detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this versatile intermediate.

Part 1: Core Synthetic Strategies

The synthesis of ethyl 4-aminocyclohexanecarboxylate can be broadly categorized into two main strategies: the hydrogenation of aromatic precursors and the reductive amination of cyclohexanone derivatives. The choice of pathway is often dictated by the availability of starting materials, scalability, cost, and, most importantly, the desired stereochemical outcome.

Pathway A: Catalytic Hydrogenation of Aromatic Precursors

This is the most prevalent and industrially significant route. It typically begins with an inexpensive aromatic nitro compound and proceeds in two fundamental stages: reduction of the nitro group and subsequent saturation of the aromatic ring.

Stage 1: Formation of the Key Intermediate, Ethyl 4-Aminobenzoate

The initial step involves the reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate (also known as Benzocaine). The choice of reducing agent is critical and impacts yield, purity, and operational safety.

-

Classical Catalytic Hydrogenation: This method is highly efficient and clean. Catalysts such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or Raney Nickel are employed under a hydrogen atmosphere.[4] The reaction is typically rapid and produces the amine in high yield with water as the only byproduct. However, it requires specialized high-pressure equipment and careful handling of flammable catalysts and hydrogen gas.[5]

-

Metal-Acid Reduction: Historically, reducing agents like tin (Sn) or iron (Fe) in the presence of strong acids (e.g., HCl) were common.[6] While effective, these methods generate significant amounts of metallic waste streams, making them environmentally taxing and less desirable for modern green chemistry applications.

-

Modern Chemoselective Methods: To circumvent the hazards of catalytic hydrogenation and the waste issues of metal-acid systems, milder and more selective methods have been developed. A notable example is the use of indium metal in the presence of ammonium chloride in an aqueous ethanol solution.[5] This system demonstrates excellent chemoselectivity, leaving other reducible functional groups intact, and operates under less hazardous conditions.[5]

Stage 2: Saturation of the Aromatic Ring

Once ethyl 4-aminobenzoate is obtained, the core challenge is the hydrogenation of the benzene ring to the cyclohexane ring. This step is notoriously non-stereoselective and almost invariably produces a mixture of cis and trans isomers of ethyl 4-aminocyclohexanecarboxylate.[2]

The reaction is performed under high pressure using potent hydrogenation catalysts. Rhodium and Ruthenium catalysts are often favored for this transformation, although platinum-based catalysts can also be used.[7] The ratio of cis to trans isomers formed is influenced by factors such as the catalyst, solvent, temperature, and pressure, but achieving high selectivity for one isomer at this stage is exceptionally difficult.

Pathway B: Reductive Amination of Cyclohexanone Precursors

An alternative strategy avoids aromatic intermediates by starting with a pre-formed cyclohexane ring. The key starting material for this route is ethyl 4-oxocyclohexanecarboxylate.

This pathway involves a one-pot reaction where the ketone is reacted with an amine source (typically ammonia) in the presence of a reducing agent. Catalytic hydrogenation over Raney Nickel is a common choice for the reduction step.[8][9] This process, known as reductive amination, directly forms the C-N bond and reduces the intermediate imine in situ. While this route can be more direct, the stereoselectivity remains a challenge, often yielding a mixture of isomers that require subsequent separation.

Part 2: The Crucial Role of Stereochemical Control and Isomer Management

For most pharmaceutical applications, a single, pure isomer of ethyl 4-aminocyclohexanecarboxylate is required. Given that the primary synthetic routes yield a cis/trans mixture, the separation and management of these isomers are paramount.

Method 1: Fractional Crystallization

This is the most common industrial method for isomer separation. It leverages the different physicochemical properties, particularly solubility, of the cis and trans isomers, which are often amplified upon salt formation. The isomer mixture is typically converted to its hydrochloride salt.[10] By carefully selecting a solvent system (e.g., acetonitrile), the less soluble trans isomer hydrochloride can be selectively precipitated and isolated in high purity, while the cis isomer remains in the mother liquor.[7]

Method 2: Chemical Isomerization

The isolated but often undesired cis isomer can be converted to the more thermodynamically stable trans isomer. This process, known as epimerization, is typically achieved by treating the cis isomer with a strong base (like sodium hydroxide or potassium alkoxides) or by heating in an acidic solution.[2][11] This allows for the recovery and recycling of the cis isomer, significantly improving the overall process yield of the desired trans product.

Sources

- 1. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. chembk.com [chembk.com]

- 11. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

cis-trans isomers of ethyl 4-aminocyclohexanecarboxylate

An In-depth Technical Guide to the Cis-Trans Isomers of Ethyl 4-Aminocyclohexanecarboxylate

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern drug development. Geometric isomers, such as the cis and trans forms of substituted cyclohexanes, often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the cis and trans isomers of ethyl 4-aminocyclohexanecarboxylate, a key building block in pharmaceutical synthesis. We will delve into the foundational principles of cyclohexane stereochemistry, synthetic strategies, robust methods for isomeric separation and purification, and definitive spectroscopic techniques for structural elucidation. The causality behind experimental choices is emphasized, providing researchers with both the "how" and the "why" of method selection and execution.

Foundational Stereochemistry: The Conformational Landscape of 1,4-Disubstituted Cyclohexanes

To understand the isomers of ethyl 4-aminocyclohexanecarboxylate, one must first grasp the stereodynamics of the cyclohexane ring. The cyclohexane molecule is not a planar hexagon; it predominantly exists in a low-energy "chair" conformation to minimize angular and torsional strain.[1] In this conformation, the twelve hydrogen atoms occupy two distinct types of positions: six are axial , pointing perpendicular to the general plane of the ring, and six are equatorial , pointing outwards from the ring's "equator".[2]

Through a process known as a "ring flip," one chair conformer can interconvert into another. During this flip, all axial substituents become equatorial, and all equatorial substituents become axial.[3] For an unsubstituted cyclohexane ring, these two chair forms are identical in energy.[4]

However, when substituents are present, the two conformers are often no longer energetically equivalent. Bulky substituents in the axial position experience destabilizing steric interactions with the other axial hydrogen atoms at the C3 and C5 positions (relative to C1). These are known as 1,3-diaxial interactions .[4][5] Consequently, the chair conformation that places the larger substituent in the more spacious equatorial position is thermodynamically favored.[6]

For a 1,4-disubstituted cyclohexane like ethyl 4-aminocyclohexanecarboxylate, two geometric isomers exist: cis and trans.

-

Trans Isomer: The two substituents are on opposite sides of the ring. In its most stable chair conformation, both the amino group (-NH₂) and the ethyl carboxylate group (-COOEt) can occupy equatorial positions (diequatorial). This conformation minimizes steric strain and is therefore the most thermodynamically stable form.

-

Cis Isomer: The two substituents are on the same side of the ring. In any chair conformation, one substituent must be axial while the other is equatorial (axial-equatorial). Due to the ring flip, the cis isomer exists as a rapidly equilibrating mixture of two conformers of equal energy.[6]

This fundamental difference in conformational stability is the basis for the distinct physical properties and biological activities of the two isomers.

Caption: Conformational stability of trans and cis isomers.

Synthesis and Isomeric Mixture Generation

The synthesis of ethyl 4-aminocyclohexanecarboxylate typically results in a mixture of cis and trans isomers. A common and industrially relevant pathway involves the catalytic hydrogenation of ethyl 4-aminobenzoate. This reduction of the aromatic ring is often non-stereospecific, leading to both geometric isomers.

An alternative route starts from ethyl 4-oxocyclohexane-1-carboxylate.[7][8] This ketone can be converted to its oxime, followed by reduction, or subjected to reductive amination. Both processes generate the amine at the C4 position, but again, typically yield a mixture of diastereomers. The exact cis:trans ratio is highly dependent on the choice of catalyst, solvent, and reaction conditions. For instance, catalytic hydrogenation over certain catalysts may favor the formation of the thermodynamically more stable trans isomer.

Experimental Protocol: Reductive Amination of Ethyl 4-Oxocyclohexanecarboxylate

This protocol describes a general procedure for synthesizing a cis/trans mixture.

-

Reaction Setup: To a solution of ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in an appropriate solvent (e.g., methanol), add ammonium acetate or a solution of ammonia in methanol (excess).

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate enamine/imine.

-

Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise, maintaining the temperature below 25°C. Alternatively, perform catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction carefully with an aqueous acid solution.

-

Extraction: Basify the aqueous layer with a base (e.g., NaOH) to a pH > 10 to deprotonate the amine. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Caption: General synthesis and separation workflow.

Isomer Separation: From Crude Mixture to Stereopure Compounds

The separation of geometric isomers is a critical step in pharmaceutical manufacturing to ensure product purity and consistent biological activity.[9] For ethyl 4-aminocyclohexanecarboxylate, both chromatographic and crystallization-based methods are effective.

Fractional Crystallization

This classical technique exploits the differences in solubility between the cis and trans isomers or their derivatives. The trans isomer, being more symmetrical and often more stable, may pack more efficiently into a crystal lattice, making it less soluble in certain solvent systems.[10] Conversion of the amine mixture to their hydrochloride salts can enhance crystallinity and improve separation efficiency.[11]

Protocol: Separation via Hydrochloride Salt Crystallization

-

Salt Formation: Dissolve the crude cis/trans amine mixture in a suitable solvent (e.g., isopropanol or ethanol).

-

Precipitation: Add a solution of hydrochloric acid (e.g., HCl in isopropanol or concentrated aqueous HCl) dropwise while stirring.

-

Crystallization: The hydrochloride salt of one isomer (often the trans) will preferentially precipitate. Cool the mixture to maximize crystal formation.

-

Isolation: Collect the solid precipitate by filtration and wash with a small amount of cold solvent.

-

Analysis: Analyze the solid and the filtrate by NMR or HPLC to determine isomeric purity. The other isomer can be recovered from the filtrate.

-

Recrystallization: If necessary, recrystallize the solid product from a suitable solvent system (e.g., acetone-water) to achieve higher purity.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical and preparative technique for separating cis and trans isomers.[12] Reversed-phase chromatography is commonly employed. The more polar cis isomer (due to the axial substituent being more exposed) will typically have a shorter retention time than the less polar trans isomer.

Protocol: Analytical Reversed-Phase HPLC Separation

-

Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for the carboxylate group) or using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

-

Injection Volume: 5-10 µL of a sample dissolved in the mobile phase.

Definitive Structural Elucidation by NMR Spectroscopy

While various techniques can suggest the identity of an isomer, ¹H NMR spectroscopy provides the most definitive and unambiguous structural proof by analyzing proton-proton spin-spin coupling constants (J-values).[13] The key is to analyze the signals of the methine protons at C1 (attached to -COOEt) and C4 (attached to -NH₂).

-

Trans Isomer (Diequatorial): The C1 and C4 protons are in axial positions. They couple to the adjacent axial protons on C2, C6 and C3, C5, respectively. This results in a large axial-axial coupling (³Jₐₐ) , typically in the range of 10-13 Hz.[13] The signal for these protons often appears as a broad multiplet or a "triplet of triplets."

-

Cis Isomer (Axial-Equatorial): The C1 and C4 protons are a mix of axial and equatorial environments due to the rapid ring flip. This results in averaged coupling constants, including smaller axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings, typically in the range of 2-5 Hz.[13] Consequently, the signals for the C1 and C4 protons are significantly narrower than those of the trans isomer.

Summary of Diagnostic ¹H NMR Data

| Isomer | Substituent Orientation | C1-H & C4-H Position | Diagnostic Coupling (³J) | Signal Appearance |

| Trans | Diequatorial | Axial | Jₐₐ ≈ 10-13 Hz | Broad Multiplet |

| Cis | Axial-Equatorial | Averaged | Jₐₑ, Jₑₑ ≈ 2-5 Hz | Narrow Multiplet |

Note: Data derived from analogous systems like 4-aminocyclohexanol.[13]

Caption: Logic for distinguishing isomers by ¹H NMR.

Pharmacological Relevance: A Tale of Two Isomers

The precise three-dimensional arrangement of functional groups is paramount for a molecule's interaction with biological targets like enzymes and receptors.[14] Geometric isomers, which have different spatial arrangements, frequently exhibit distinct biological activities.

The significance of the stereochemistry of 4-aminocyclohexane derivatives is powerfully illustrated by the drug Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid). This compound is an antifibrinolytic agent used to control bleeding. Its mechanism of action involves binding to the lysine-binding sites of plasminogen. The trans isomer has the correct spatial distance and orientation between its carboxylate and aminomethyl groups to bind effectively, preventing plasminogen's conversion to plasmin. The cis isomer is pharmacologically inactive because its functional groups cannot adopt the required conformation for effective binding.[8][15]

Similarly, ethyl trans-4-aminocyclohexanecarboxylate is a crucial intermediate in the synthesis of modern pharmaceuticals, including the atypical antipsychotic Cariprazine . The synthesis of Cariprazine explicitly requires the trans isomer to achieve the desired therapeutic effect, highlighting the industrial importance of producing and verifying the correct stereoisomer.[16]

Conclusion

The cis and trans isomers of ethyl 4-aminocyclohexanecarboxylate are not mere chemical curiosities; they are distinct chemical entities with different stabilities, physical properties, and, by extension, biological potential. For researchers in drug development, a thorough understanding of their synthesis, separation, and characterization is essential. This guide has outlined the core principles, from the foundational conformational analysis to the definitive power of ¹H NMR spectroscopy in distinguishing these isomers. The provided protocols serve as a practical starting point for laboratory work, ensuring that scientists can confidently produce, isolate, and identify the specific stereoisomer required for their research and development goals.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 11. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. is.muni.cz [is.muni.cz]

- 15. researchgate.net [researchgate.net]

- 16. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

ethyl 4-aminocyclohexanecarboxylate physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Aminocyclohexanecarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-aminocyclohexanecarboxylate is a bifunctional molecule of significant interest in the pharmaceutical and chemical industries. Possessing both a primary amine and an ethyl ester group attached to a cyclohexane core, it serves as a versatile building block, or synthon, for the creation of more complex molecules. Its structural rigidity and the defined spatial relationship between its functional groups make it a valuable component in the design of peptidomimetics, enzyme inhibitors, and other biologically active compounds.[1][2] A notable application includes its use in synthesizing inhibitors of adenosine deaminase.[3][4]

The cyclohexane ring is not planar, adopting a stable chair conformation. This leads to stereoisomerism, with the amine and ester groups existing in either a cis or trans relationship relative to the ring. This stereochemistry is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological activity and interaction with target macromolecules. This guide provides a detailed examination of the core physicochemical properties of ethyl 4-aminocyclohexanecarboxylate, offering both foundational data and the experimental context necessary for its effective use in a research and development setting.

Molecular Structure and Stereoisomerism

The fundamental structure of ethyl 4-aminocyclohexanecarboxylate consists of a cyclohexane ring substituted at the 1- and 4-positions. The existence of cis and trans diastereomers is a crucial feature of this compound.

-

Trans-isomer : The amino and carboxylate groups are on opposite faces of the cyclohexane ring (one axial, one equatorial, or both equatorial in the most stable chair conformation).

-

Cis-isomer : The amino and carboxylate groups are on the same face of the ring (one axial, one equatorial).

This stereochemical difference profoundly impacts the molecule's physical properties, reactivity, and biological function. In drug design, controlling the stereochemistry is paramount, as only one isomer may exhibit the desired therapeutic effect, while the other could be inactive or even detrimental.

Caption: 2D representation of trans and cis isomers.

Core Physicochemical Properties

The properties of ethyl 4-aminocyclohexanecarboxylate are summarized below. It is often supplied and used as its hydrochloride salt to improve stability and water solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO₂ | [1][5][6][7] |

| Molecular Weight | 171.24 g/mol | [1][5][6][7] |

| CAS Number | 3685-28-7 (cis-isomer) 1678-68-8 (trans-isomer) 2084-28-8 (trans-HCl salt) 61367-17-7 (cis-HCl salt) | [5][6][7][8][9] |

| Appearance | White crystalline powder or crystal (as HCl salt) | [2] |

| Melting Point | ~150-155°C (trans-HCl salt) 200-202°C (trans-HCl salt) | [2][4] |

| Solubility | Soluble in water (~100 mg/mL), ethanol, chloroform (as trans-HCl salt) | [2] |

| LogP (calculated) | 1.067 (cis-isomer) | [5] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų (cis-isomer) | [5] |

-

Stereoisomerism and Melting Point : The difference in reported melting points for the trans-hydrochloride salt may arise from variations in purity, crystalline form (polymorphism), or experimental conditions. Generally, the trans isomer, being more symmetrical, is expected to pack more efficiently into a crystal lattice and thus have a higher melting point than the cis isomer.

-

Solubility and Salt Form : The free base form is a liquid or low-melting solid with limited water solubility. Conversion to the hydrochloride salt protonates the basic amino group to form an ammonium salt (R-NH₃⁺Cl⁻). This ionic character dramatically increases water solubility, a critical factor for many pharmaceutical formulations and biological assays.[2]

-

LogP and TPSA : The partition coefficient (LogP) is a measure of a compound's lipophilicity. A value of 1.067 indicates that the molecule is moderately lipophilic, suggesting it can partition into nonpolar environments like cell membranes.[5] The Topological Polar Surface Area (TPSA) is related to a molecule's ability to form hydrogen bonds and is a predictor of drug transport properties. A TPSA of 52.32 Ų is well within the range for good oral bioavailability.[5]

Protocols for Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure, purity, and stereochemistry of ethyl 4-aminocyclohexanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure and stereochemistry of the molecule.

-

Sample Preparation :

-

For the hydrochloride salt: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterium oxide (D₂O) or deuterated methanol (CD₃OD). D₂O is often preferred as the acidic N-H protons will exchange with deuterium, simplifying the spectrum.

-

For the free base: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a drop of D₂O and shake to exchange the N-H protons if desired.

-

-

Data Acquisition :

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments like COSY or HSQC to confirm assignments.

-

-

Solvent Choice : The choice of solvent is critical. For the HCl salt, polar protic solvents like D₂O are necessary for dissolution. For the free base, a less polar solvent like CDCl₃ is suitable.

-

Distinguishing Isomers : The key to distinguishing cis and trans isomers lies in the chemical shifts and coupling constants of the protons at C1 and C4 (the carbons bearing the ester and amino groups). In the more stable chair conformation of the trans isomer, both substituents are often equatorial. The attached protons (H1 and H4) are therefore axial, exhibiting large axial-axial coupling constants (J ≈ 10-13 Hz) with neighboring axial protons. In the cis isomer, one substituent is axial and the other is equatorial, leading to smaller and more complex coupling patterns for H1 and H4.

-

Expected ¹H NMR Signals :

-

Ethyl group : A triplet around 1.2 ppm (–CH₃) and a quartet around 4.1 ppm (–OCH₂–).

-

Cyclohexane ring : A complex series of multiplets between ~1.0-2.5 ppm. The protons at C1 and C4 will be distinct.

-

Amine group : A broad singlet (–NH₂) in the free base, which will disappear upon D₂O exchange. In the HCl salt (–NH₃⁺), this signal may be very broad or not observed.

-

-

Expected ¹³C NMR Signals :

-

Ester group : C=O around 175 ppm, –OCH₂– around 60 ppm, –CH₃ around 14 ppm.

-

Cyclohexane ring : Signals for the four distinct carbons between ~25-50 ppm.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

Instrument Preparation : Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition : Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Amine Group (N-H) :

-

Free Base : Two distinct stretching bands around 3350-3250 cm⁻¹ (asymmetric and symmetric N-H stretches).

-

HCl Salt : A very broad and strong series of bands from ~3200-2500 cm⁻¹ corresponding to the R-NH₃⁺ stretching vibrations.

-

-

Ester Group (C=O, C-O) :

-

A strong, sharp C=O stretching band around 1730 cm⁻¹.

-

C-O stretching bands in the 1250-1100 cm⁻¹ region.

-

-

Alkyl C-H Stretches : Multiple peaks just below 3000 cm⁻¹ (~2950-2850 cm⁻¹).

The most telling diagnostic feature is the N-H region, which clearly distinguishes between the free base and its hydrochloride salt.[10]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition : Acquire the mass spectrum in positive ion mode.

-

Molecular Ion : The primary peak observed will be the protonated molecule [M+H]⁺ at an m/z value corresponding to the molecular weight of the free base plus the mass of a proton (171.24 + 1.01 ≈ 172.25). This is expected for both the free base and the HCl salt, as the salt dissociates in solution.

-

Fragmentation : Common fragmentation pathways include the loss of the ethoxy group (–OC₂H₅) or the entire ester group (–COOC₂H₅).

Safety, Handling, and Storage

Proper handling is essential to ensure safety and maintain the integrity of the compound.

-

Safety : Ethyl 4-aminocyclohexanecarboxylate and its salts may cause skin and eye irritation.[11] Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2]

-

Storage : Store the compound in a tightly sealed container to prevent moisture absorption, particularly for the hygroscopic hydrochloride salt. For long-term stability, especially for the cis-isomer, storage in a dry environment at 2-8°C is recommended.[5] Keep away from strong oxidizing agents.[2]

Conclusion

Ethyl 4-aminocyclohexanecarboxylate is a foundational building block whose utility is defined by its physicochemical properties. A thorough understanding of its stereochemistry, solubility, and spectroscopic signatures is critical for its successful application in research and drug development. The choice between the cis and trans isomers, and the use of the free base versus the hydrochloride salt, are primary considerations that directly influence experimental design and outcomes. The protocols and interpretive guidance provided herein serve as a robust framework for the characterization and effective utilization of this versatile molecule.

References

-

ChemBK. Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride - Introduction. [Link]

-

PubChem. Ethyl 4-aminocyclohexanecarboxylate. [Link]

-

American Elements. cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. [Link]

-

Der Pharma Chemica. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

Sources

- 1. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. chemscene.com [chemscene.com]

- 6. Ethyl 4-aminocyclohexanecarboxylate | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. americanelements.com [americanelements.com]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-Aminocyclohexanecarboxylate

Molecular Structure and Stereoisomerism

Ethyl 4-aminocyclohexanecarboxylate possesses a cyclohexane ring substituted with an amino group and an ethyl carboxylate group at positions 1 and 4. The stereochemical relationship between these two substituents gives rise to cis and trans diastereomers. In the more stable chair conformation, the substituents can occupy either axial or equatorial positions, leading to distinct spatial arrangements and, consequently, unique spectroscopic signatures. The differentiation of these isomers is critical for controlling the three-dimensional structure of downstream products in drug discovery and materials science.

Caption: A typical workflow for NMR analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide key information to distinguish between the cis and trans isomers. The chemical shifts of the protons on C1 and C4, which bear the substituents, are particularly informative.

-

Ethyl Group: A characteristic quartet around 4.1-4.2 ppm (O-CH₂) and a triplet around 1.2-1.3 ppm (CH₃) will be present in both isomers.

-

Amino Group: The protons of the primary amine group (-NH₂) will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

Cyclohexane Ring Protons: The signals for the cyclohexane ring protons will appear as complex multiplets in the region of approximately 1.0-2.5 ppm. The key to distinguishing the isomers lies in the chemical shifts and coupling constants of the H1 and H4 protons.

Distinguishing cis and trans Isomers:

In the thermodynamically more stable chair conformations, the bulky ethyl carboxylate group will preferentially occupy an equatorial position.

-

trans-isomer (diequatorial): Both the amino and the ethyl carboxylate groups are in equatorial positions. The protons at C1 and C4 (H1 and H4) are in axial positions. Axial protons typically resonate at a higher field (lower ppm) compared to equatorial protons. Furthermore, the coupling between adjacent axial-axial protons (³J_ax,ax) is large (typically 8-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (typically 2-5 Hz). Therefore, the signals for H1 and H4 in the trans-isomer are expected to be triplets of triplets with large coupling constants.

-

cis-isomer (axial-equatorial): One substituent is axial and the other is equatorial. The proton on the carbon with the equatorial substituent will be axial, and vice-versa. This will result in at least one of the H1 or H4 protons exhibiting smaller coupling constants, leading to a narrower multiplet compared to the trans-isomer. The equatorial proton will also be shifted to a lower field (higher ppm).

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Ethyl 4-Aminocyclohexanecarboxylate Isomers.

| Proton | trans-Isomer (Predicted) | cis-Isomer (Predicted) | Key Distinguishing Features |

| H1 (CH-COOEt) | ~2.2-2.4 ppm (tt, J ≈ 11, 4 Hz) | ~2.5-2.7 ppm (m) | H1 in the trans isomer is axial and appears at a higher field with large axial-axial couplings. |

| H4 (CH-NH₂) | ~2.6-2.8 ppm (tt, J ≈ 11, 4 Hz) | ~3.0-3.2 ppm (m) | H4 in the trans isomer is axial and appears at a higher field with large axial-axial couplings. |

| Cyclohexane (CH₂) | ~1.2-2.1 ppm (m) | ~1.2-2.2 ppm (m) | Complex multiplets. |

| O-CH₂ (ethyl) | ~4.1 ppm (q, J ≈ 7 Hz) | ~4.1 ppm (q, J ≈ 7 Hz) | Characteristic ethyl ester signals. |

| CH₃ (ethyl) | ~1.25 ppm (t, J ≈ 7 Hz) | ~1.25 ppm (t, J ≈ 7 Hz) | Characteristic ethyl ester signals. |

| NH₂ | Variable (broad s) | Variable (broad s) | Broad singlet, exchangeable with D₂O. |

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show differences between the cis and trans isomers, although they may be less pronounced than in the ¹H NMR.

-

Ester Group: The carbonyl carbon (C=O) will appear around 175 ppm, the O-CH₂ carbon around 60 ppm, and the CH₃ carbon around 14 ppm.

-

Cyclohexane Ring Carbons: The carbons of the cyclohexane ring will resonate in the range of approximately 25-50 ppm. The chemical shifts of C1 and C4 will be influenced by the stereochemistry of the substituents. Generally, a carbon atom bearing an axial substituent is shielded (appears at a higher field/lower ppm) compared to one with an equatorial substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Ethyl 4-Aminocyclohexanecarboxylate Isomers.

| Carbon | trans-Isomer (Predicted) | cis-Isomer (Predicted) | Key Distinguishing Features |

| C=O | ~175 ppm | ~175 ppm | Carbonyl carbon of the ester. |

| C1 (CH-COOEt) | ~43 ppm | ~41 ppm | C1 in the cis isomer (with an axial COOEt in one conformation) would be slightly upfield. |

| C4 (CH-NH₂) | ~50 ppm | ~48 ppm | C4 in the cis isomer (with an axial NH₂ in one conformation) would be slightly upfield. |

| Cyclohexane (CH₂) | ~28-35 ppm | ~25-33 ppm | Ring carbons. |

| O-CH₂ (ethyl) | ~60 ppm | ~60 ppm | Methylene carbon of the ethyl ester. |

| CH₃ (ethyl) | ~14 ppm | ~14 ppm | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of ethyl 4-aminocyclohexanecarboxylate will be characterized by the vibrational frequencies of the amine and ester groups.

Experimental Protocol for IR Data Acquisition

Caption: A general workflow for IR analysis.

Interpretation of the IR Spectrum

The key absorption bands expected in the IR spectrum of ethyl 4-aminocyclohexanecarboxylate are summarized below. While the overall spectra of the cis and trans isomers are expected to be very similar, subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹), which is unique for each molecule. [1] Table 3: Predicted IR Absorption Bands for Ethyl 4-Aminocyclohexanecarboxylate.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| N-H stretch (primary amine) | 3400-3250 | Medium, two bands | The two bands correspond to the symmetric and asymmetric stretching of the N-H bonds. [2] |

| C-H stretch (aliphatic) | 2950-2850 | Strong | C-H stretching of the cyclohexane ring and the ethyl group. |

| C=O stretch (ester) | 1750-1735 | Strong | Characteristic strong absorption for a saturated ester carbonyl group. [3] |

| N-H bend (primary amine) | 1650-1580 | Medium | Scissoring vibration of the -NH₂ group. [4] |

| C-O stretch (ester) | 1250-1020 | Strong | Two bands are expected for the C-O stretching vibrations of the ester. [4] |

| C-N stretch (aliphatic amine) | 1250-1020 | Medium-Weak | This may overlap with the C-O stretching bands. [4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation. For ethyl 4-aminocyclohexanecarboxylate, the molecular weight is 171.24 g/mol . [5]

Experimental Protocol for Mass Spectrometry

Caption: A simplified workflow for mass spectrometry.

Predicted Fragmentation Pattern

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 171 (for the most common isotopes). The fragmentation pattern will be dictated by the presence of the amine and ester functional groups.

Common Fragmentation Pathways:

-

Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion at m/z = 126.

-

Loss of the ethyl group (-C₂H₅): This would lead to a fragment at m/z = 142.

-

Loss of the carboxylate group (-COOC₂H₅): This would produce a fragment at m/z = 98.

-

Alpha-cleavage adjacent to the amine: Cleavage of the C-C bond next to the nitrogen atom is a common fragmentation pathway for amines. This could lead to various fragments depending on the bond that is broken.

-

McLafferty Rearrangement: While less common for cyclic esters, a McLafferty-type rearrangement could potentially occur.

The relative intensities of the fragment ions in the cis and trans isomers might differ due to the different steric environments, but the primary fragmentation pathways are expected to be similar.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of Ethyl 4-Aminocyclohexanecarboxylate.

| m/z | Possible Fragment | Comments |

| 171 | [M]⁺ | Molecular ion. |

| 142 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester. |

| 126 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical. |

| 98 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate radical. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |

| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ | Various fragmentation products. |

Conclusion

The spectroscopic characterization of ethyl 4-aminocyclohexanecarboxylate relies on a multi-technique approach. ¹H NMR spectroscopy, with its sensitivity to the stereochemical environment, is the most powerful tool for distinguishing between the cis and trans isomers, primarily through the analysis of coupling constants of the protons at C1 and C4. ¹³C NMR provides complementary information on the carbon skeleton. IR spectroscopy confirms the presence of the key amine and ester functional groups, while mass spectrometry establishes the molecular weight and provides insights into the fragmentation patterns. By combining the information from these techniques, a comprehensive and unambiguous structural elucidation of ethyl 4-aminocyclohexanecarboxylate can be achieved, which is essential for its application in research and development.

References

- ChemicalBook.

- Illinois St

- BenchChem. Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy.

- PubChem.

- OpenStax. Spectroscopy of Amines.

- University of California, Davis. IR: amines.

- WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- ChemicalBook.

- ResearchGate. Mass spectrometric study of six cyclic esters | Request PDF.

- The Royal Society of Chemistry.

- PubChem.

- BenchChem.

- ChemScene.

- The Royal Society of Chemistry.

- Chemistry LibreTexts.

- ResearchGate.

- Wikipedia.

- ChemicalBook. cis-4-(MethylaMino)cyclohexanol hydrochloride(948883-68-9) 1H NMR spectrum.

- Santa Cruz Biotechnology.

- American Elements.

- CymitQuimica.

- ChemBK.

- Chemicalbook.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404).

- ChemicalBook. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 13C NMR spectrum.

- ChemicalBook. TRANS-4-AMINOCYCLOHEXANE CARBOXYLIC ACID ETHYL ESTER(1678-68-8) 1H NMR.

- SpectraBase.

- SpectraBase.

- PubChem. Cyclohexylamine | C6H11NH2 | CID 7965.

- PubChem. Methyl (1r,4r)

- Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10.

- NIST. Cyclohexane, 1-ethyl-4-methyl-, cis-.

Sources

An In-Depth Technical Guide to the Stability and Storage of Ethyl 4-Aminocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Ethyl 4-Aminocyclohexanecarboxylate in Pharmaceutical Development

Ethyl 4-aminocyclohexanecarboxylate, a bifunctional molecule featuring a primary amine and an ethyl ester on a cyclohexane scaffold, is a valuable building block in medicinal chemistry and pharmaceutical development. It exists as both cis and trans isomers, with the trans isomer often being a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as the antifibrinolytic agent tranexamic acid.[1][2] The inherent reactivity of its functional groups necessitates a thorough understanding of its chemical stability to ensure the integrity, purity, and safety of intermediates and final drug products.

This technical guide provides a comprehensive overview of the stability profile of ethyl 4-aminocyclohexanecarboxylate, delving into its principal degradation pathways, recommended storage conditions, and the methodologies for assessing its stability. The insights presented herein are grounded in established chemical principles and supported by data from analogous compounds, offering a practical framework for researchers and developers working with this versatile intermediate.

Physicochemical Properties and Structural Considerations

A foundational understanding of the physicochemical properties of ethyl 4-aminocyclohexanecarboxylate is essential for predicting its stability. The molecule's stability is intrinsically linked to its structure, including the presence of the hydrolysable ester group and the nucleophilic and potentially oxidizable amino group.

| Property | Value (trans-isomer hydrochloride) | Reference |

| Molecular Formula | C₉H₁₈ClNO₂ | [3] |

| Molecular Weight | 207.7 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | Approximately 150-155 °C | [4] |

| Solubility | Soluble in water (approx. 100 mg/mL), ethanol, and chloroform | [4] |

The compound is most commonly available as its hydrochloride salt, which generally confers greater stability and improved solubility in aqueous media compared to the free base.[5][6] The protonation of the amino group in the salt form reduces its nucleophilicity and susceptibility to oxidative degradation.[7]

Stereoisomerism: Cis vs. Trans

The cyclohexane ring exists predominantly in a chair conformation. In the trans isomer, both the amino and the ethyl carboxylate groups can occupy equatorial positions, minimizing steric hindrance and resulting in a thermodynamically more stable conformation. In the cis isomer, one group must occupy an axial position, leading to greater steric strain.[8] This inherent stability difference is a critical consideration, as conditions that could induce epimerization may alter the isomeric purity of the material.

Key Degradation Pathways

The stability of ethyl 4-aminocyclohexanecarboxylate is primarily influenced by its susceptibility to hydrolysis, oxidation, and to a lesser extent, photolytic and thermal degradation. Understanding these pathways is crucial for developing robust storage and handling protocols.

Figure 2: Simplified reaction scheme for the hydrolysis of ethyl 4-aminocyclohexanecarboxylate.

Oxidative Degradation

The primary amino group is a potential site for oxidation. Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of various degradation products, including imines, nitroso compounds, or polymeric materials. The rate of oxidation can be accelerated by the presence of metal ions and exposure to light. The hydrochloride salt form is expected to be less susceptible to oxidation due to the protonation of the amino group, which reduces the electron density on the nitrogen atom.

Photodegradation

Studies on related compounds, such as tranexamic acid, have shown significant degradation under photolytic conditions. [9]Exposure to ultraviolet (UV) or visible light can provide the energy to initiate photochemical reactions. The primary amino group can be a chromophore that absorbs UV radiation, potentially leading to radical formation and subsequent degradation. Therefore, protection from light is a critical aspect of storage.

Thermal Degradation

While solid-state thermal degradation typically requires elevated temperatures, it is a factor to consider, especially for long-term storage or during manufacturing processes involving heat. [3][10]Potential thermal degradation pathways could include decarboxylation or intermolecular reactions such as amide formation between two molecules (one acting as an amine, the other as an ester), leading to dimer or oligomer impurities.

Recommended Storage and Handling Conditions

Based on the chemical nature of ethyl 4-aminocyclohexanecarboxylate, the following storage and handling conditions are recommended to minimize degradation and ensure its long-term stability.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool environment (2-8 °C for long-term storage is ideal). Room temperature storage is acceptable for shorter periods. | Minimizes the rate of all potential degradation reactions, particularly hydrolysis and thermal decomposition. |

| Moisture | Store in a tightly sealed container in a dry place. The use of a desiccator is recommended. | Protects against hydrolytic degradation. The hydrochloride salt may be hygroscopic. |

| Light | Store in an amber or opaque container. | Prevents photolytic degradation. |

| Atmosphere | For the free base, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. | Minimizes oxidative degradation of the amino group. This is less critical for the more stable hydrochloride salt. |

| pH | Maintain in solid form. If in solution, a slightly acidic pH (3-5) is likely to be optimal to minimize hydrolysis. | Balances acid- and base-catalyzed hydrolysis. |

| Incompatibilities | Avoid strong oxidizing agents and strong acids or bases. [4] | Prevents vigorous and potentially hazardous chemical reactions. |

Stability Assessment: A Methodological Approach

A comprehensive stability assessment of ethyl 4-aminocyclohexanecarboxylate should be conducted in accordance with International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2). [11]This involves forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method. [12][13] Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Ester hydrolysis |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | Ester hydrolysis (saponification) |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Amine oxidation |

| Thermal Degradation | Solid state at 80-100 °C for 48-72 hours | Various, including potential dimerization |

| Photodegradation | Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | Photolytic reactions of the amine and potentially other parts of the molecule |

Note: The duration and intensity of stress should be adjusted to achieve a target degradation of 5-20%. [11]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. [14][15] Experimental Protocol: Stability-Indicating RP-HPLC Method Development

-

Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase Selection:

-

Aqueous Phase (A): A phosphate or acetate buffer at a slightly acidic pH (e.g., pH 3.5) to ensure the amine is protonated and to provide good peak shape.

-

Organic Phase (B): Acetonitrile or methanol.

-

-

Detection: UV detection at a wavelength where the compound has absorbance (e.g., around 210-220 nm, as it lacks a strong chromophore).

-

Gradient Elution: A gradient elution is typically necessary to separate the parent compound from its more polar degradation products (like the carboxylic acid from hydrolysis) and any less polar impurities. A typical gradient might run from 5% to 95% organic phase over 30 minutes.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is demonstrated by showing that the peak for ethyl 4-aminocyclohexanecarboxylate is resolved from all degradation product peaks in the forced degradation samples.

Figure 3: Workflow for the development and validation of a stability-indicating HPLC method.

Identification of Degradation Products

Once separated by HPLC, the structural elucidation of significant degradation products is essential. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight information and fragmentation patterns of the degradants. [11]For unequivocal structure confirmation, preparative HPLC can be used to isolate the impurities for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The stability of ethyl 4-aminocyclohexanecarboxylate is a critical attribute that must be carefully managed throughout the drug development process. The primary degradation pathways are hydrolysis of the ester and oxidation of the amine, with photodegradation also being a significant concern. The hydrochloride salt form generally offers enhanced stability compared to the free base.

A systematic approach to stability assessment, involving forced degradation studies and the development of a validated stability-indicating HPLC method, is essential. By implementing the storage and handling recommendations outlined in this guide, researchers can ensure the chemical integrity of ethyl 4-aminocyclohexanecarboxylate, thereby safeguarding the quality and reliability of their research and development outcomes.

References

-

Patel, P. P., Luhar, S. V., & Narkhede, S. B. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF TRANEXAMIC ACID AND ETHAMSYLATE IN TABLET DOSAGE FORM. European Journal of Biomedical and Pharmaceutical Sciences. [Link]

-

Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]

-

Vanga, M. R., et al. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica, 8(1), 269-274. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

P., S., & al., et. (2023, November 6). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Determination of Anti-Haemorrhagic Ethamsylate and Anti-Fibrinolytic Tranexamic Acid in Combined Formulation using Green Assessment. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

-

Sumalatha, J., et al. (2025, May 21). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Tranexamic Acid and Ethamsylate in Bulk and Formulation. Acta Scientific Pharmaceutical Sciences, 9(6), 03-11. [Link]

-

Shimadzu. (2015). Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. Shimadzu. [Link]

-

MedCrave. (2016, December 14). Forced degradation studies. MedCrave. [Link]

-

Chaudhary, A., Shah, S., & Patil, S. (2023). ANALYTICAL METHOD VALIDATION OF TRANEXAMIC ACID INJECTION. YMER, 22(10). [Link]

-

Baishixing. (n.d.). Trans-ethyl 4-aminocyclohexanecarboxylate Hydrochloride. Baishixing. [Link]

-

Blok, D. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]

-

Rushing, W. (2017, July 20). ICH STABILITY REQUIREMENTS Overcoming the Challenges. EAG Laboratories. [Link]

-

Typology. (2023, August 22). How is tranexamic acid synthesised? Typology. [Link]

-

Novotny, J., et al. (n.d.). Biodegradable derivatives of tranexamic acid as transdermal permeation enhancers. PubMed. [Link]

-

Sonawane, S., et al. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. National Institutes of Health. [Link]

-

Arnott, G. (2023, September 14). Hydrolysis of esters mechanism [Video]. YouTube. [Link]

-

Alsante, K. M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. [Link]

-

Patel, A. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(1), 275. [Link]

-

Abdel-Monem, A. R., et al. (2013, July 24). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. PubMed. [Link]

-

U.S. Food and Drug Administration. (2009, March 27). Center for Drug Evaluation and Research. accessdata.fda.gov. [Link]

-

ResearchGate. (2022, September 22). De-esterification of amino acid esters. ResearchGate. [Link]

-

World Health Organization. (n.d.). Annex 10. ICH. [Link]

-

Visual Learners. (2020, September 25). How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations [Video]. YouTube. [Link]

-

IJIRT. (n.d.). Forced degradation study indicating HPTLC method development and validation of Tranexamic Acid in bulk and tablet dosage form by. IJIRT. [Link]

-

Pandey, K. P., & Saravanan, K. (2025, July 30). A Stability-indicating RP-HPLC Method for the Development and Validation of Edoxaban. Journal of Pharmaceutical Research International, 37(8), 16–25. [Link]

-

Scribd. (n.d.). Long-Term Stability (Zone IV) 30-75%RH. Scribd. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). surance is drug stability testing. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). HMDB. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-aminocyclohexanecarboxylate. PubChem. [Link]

-

Zelesky, T. C., et al. (n.d.). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed. [Link]

-

ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

-

Gufford, B. T., et al. (n.d.). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. National Institutes of Health. [Link]

-

ChemBK. (2024, April 9). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. ChemBK. [Link]

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. The basic hydrolysis of amino acid esters | Semantic Scholar [semanticscholar.org]

- 3. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. medcraveonline.com [medcraveonline.com]

- 12. reddit.com [reddit.com]

- 13. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journaljpri.com [journaljpri.com]

- 15. shimadzu.com [shimadzu.com]

The Uncharted Therapeutic Potential of 4-Aminocyclohexanecarboxylate Analogs: A Technical Guide for Drug Discovery

For Immediate Release to the Scientific Community

This technical guide delves into the underexplored yet promising biological activities of ethyl 4-aminocyclohexanecarboxylate and its structural analogs. Moving beyond the well-established antifibrinolytic properties of compounds like tranexamic acid, this document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It synthesizes current knowledge on their diverse pharmacological effects, provides detailed experimental methodologies for their evaluation, and explores the critical structure-activity relationships (SAR) that govern their function. This guide is intended to be a catalyst for further investigation into this versatile chemical scaffold, potentially unlocking novel therapeutics for a range of challenging diseases.

Introduction: Beyond Antifibrinolysis

The 4-aminocyclohexanecarboxylic acid framework is most famously represented by tranexamic acid, a synthetic analog of the amino acid lysine.[1][2] Its primary mechanism of action involves the reversible blockade of lysine binding sites on plasminogen, which prevents its conversion to plasmin and subsequent fibrin degradation.[3][4] This antifibrinolytic activity has made tranexamic acid an indispensable tool in managing and preventing excessive blood loss in various clinical settings, from surgery to trauma.[1][3] However, to view this chemical class solely through the lens of hemostasis would be to overlook a wealth of untapped therapeutic potential.

Emerging research points to a broader pharmacological profile for these compounds, including modulation of the central nervous system, anti-inflammatory effects, and even potential as anticancer agents. This guide will illuminate these lesser-known activities, providing a roadmap for their systematic exploration.

Diverse Biological Activities and Underlying Mechanisms

GABA Receptor Modulation: A New Frontier in Neuroscience

A compelling area of investigation for 4-aminocyclohexanecarboxylate analogs is their interaction with γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[5][6] Intriguingly, tranexamic acid itself has been shown to act as a GABA-A receptor antagonist, an activity that may contribute to its pro-convulsant effects at high concentrations.[7] This opens the door to designing analogs with tailored GABAergic activity, potentially leading to novel treatments for epilepsy, anxiety, and other neurological disorders.

The conformational rigidity of the cyclohexane ring makes these compounds particularly interesting as scaffolds for probing the specific conformational states of GABA receptors required for agonist versus antagonist activity.[5][6]

Anti-inflammatory and Immunomodulatory Effects

Beyond their effects on the coagulation cascade, certain derivatives of cyclohexanecarboxylic acid have demonstrated significant anti-inflammatory properties.[8] For instance, amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[8][9]

The mechanism behind this activity is an active area of research, but it suggests that these compounds may have therapeutic applications in autoimmune diseases and other inflammatory conditions.

Analgesic Properties

Several studies have explored 4-aminocyclohexanone derivatives as a novel class of analgesics.[5][10] The structure-activity relationships in these series indicate that modifications to the aryl and amino substituents on the cyclohexane ring can significantly impact analgesic potency.[5] This line of inquiry could lead to the development of new pain management therapies with potentially different mechanisms of action and side-effect profiles compared to existing analgesics.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of 4-aminocyclohexanecarboxylate analogs is exquisitely sensitive to their stereochemistry and the nature of their substituents. A thorough understanding of SAR is therefore critical for the rational design of new and improved therapeutic agents.

| Structural Modification | Observed Effect on Biological Activity | References |

| Stereochemistry of the 4-amino and carboxylate groups (cis vs. trans) | The trans isomer of tranexamic acid is the active antifibrinolytic agent. The stereochemical arrangement is crucial for binding to the lysine binding sites on plasminogen. | [11] |

| Substitution on the amino group | In analgesic 4-amino-4-arylcyclohexanones, the nature of the N-substituent is a key determinant of activity, with dimethylamino groups often conferring potent antagonist activity. | [10] |

| Substitution on the cyclohexane ring | The introduction of aryl groups at the 4-position can lead to potent analgesic activity. The nature and position of substituents on this aryl ring further modulate potency. | [5] |

| Esterification of the carboxylic acid | The ethyl ester, as in the parent compound of this guide, can influence pharmacokinetic properties such as cell permeability and duration of action. | [12] |

| Modifications to the cyclohexane ring (e.g., introduction of double bonds) | Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid exhibit anti-inflammatory activity, suggesting that unsaturation in the ring can confer novel biological properties. | [8][9] |

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed, step-by-step protocols for key biological assays relevant to the activities discussed.

GABA-A Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.

Materials:

-

Rat brain tissue

-

Homogenization buffer (0.32 M sucrose, pH 7.4)

-

Binding buffer (50 mM Tris-HCl, pH 7.4)

-

[³H]-Muscimol (radioligand)

-

GABA (for non-specific binding determination)

-

Test compounds

-

Centrifuge capable of 140,000 x g

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.[4]

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.[4]

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[4]

-

Resuspend the pellet in ice-cold deionized water and homogenize.[4]

-

Centrifuge at 140,000 x g for 30 minutes at 4°C.[4]

-

Wash the pellet by resuspending in binding buffer and centrifuging at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.[4]

-

Resuspend the final pellet in binding buffer and store at -70°C.[4]

-

-

Binding Assay:

-

Thaw the prepared membranes and wash twice with binding buffer by centrifugation.[4]

-

Resuspend the pellet in binding buffer.

-

In a 96-well plate, add 0.1-0.2 mg of protein per well.[4]

-

For total binding wells, add 5 nM [³H]-Muscimol.

-

For non-specific binding wells, add 5 nM [³H]-Muscimol and 10 mM GABA.[4]

-

For competition assay wells, add 5 nM [³H]-Muscimol and varying concentrations of the test compound.

-

Incubate at 4°C for 45 minutes.[4]

-

Terminate the assay by rapid filtration over glass fiber filters and wash with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[4]

-

Quantify the radioactivity on the filters using a scintillation counter.[4]

-

Data Analysis:

The specific binding is calculated by subtracting the non-specific binding from the total binding. For competition assays, the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]-Muscimol binding) can be determined and converted to a Ki value.

Cell-Based Assay for TNF-α and IL-6 Inhibition

This protocol outlines a method to assess the anti-inflammatory activity of test compounds by measuring their ability to inhibit the production of TNF-α and IL-6 in stimulated immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1)

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum

-

Lipopolysaccharide (LPS) for cell stimulation

-

Test compounds

-

ELISA kits for human TNF-α and IL-6

Procedure:

-

Cell Culture and Treatment:

-

Plate PBMCs or THP-1 cells in a 96-well plate at an appropriate density.

-

Pre-treat the cells with varying concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls.

-

Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Cytokine Measurement:

Data Analysis:

Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value for each compound.

Visualizing the Concepts: Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological contexts, the following diagrams have been generated.

Caption: Workflow for a GABA-A receptor binding assay.

Caption: Workflow for a cell-based anti-inflammatory assay.

Future Directions and Conclusion

The structural simplicity and synthetic tractability of ethyl 4-aminocyclohexanecarboxylate and its analogs make them an attractive starting point for drug discovery campaigns. While their role in hemostasis is well-established, their potential as modulators of the central nervous system and as anti-inflammatory agents is only beginning to be appreciated.

Future research should focus on:

-

Systematic SAR studies: A comprehensive exploration of the chemical space around the 4-aminocyclohexanecarboxylate scaffold is needed to delineate the structural requirements for different biological activities.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed GABAergic, anti-inflammatory, and analgesic effects will be crucial for their development as therapeutic agents.

-

Pharmacokinetic and toxicological profiling: Promising lead compounds will require thorough evaluation of their absorption, distribution, metabolism, excretion, and toxicity profiles.

References

- Pusateri, A. E., et al. (2016). Tranexamic acid and trauma: Current status and knowledge gaps with recommended research priorities. Shock, 45(2), 121-126.

-

Patsnap Synapse. (2024). What is the mechanism of Tranexamic Acid? Retrieved from [Link]

-

Wikipedia. (n.d.). Tranexamic acid. Retrieved from [Link]

-

Dr. Oracle. (2025). What is the mechanism of action of Tranexamic Acid (TXA)? Retrieved from [Link]

-

DermNet. (n.d.). Tranexamic acid. Retrieved from [Link]

- Andersson, L., et al. (1968). Some Properties of the Antifibrinolytically Active Isomer of Amino-Methylcyclohexane Carboxylic Acid. Scite.

- Paine, A., et al. (1997). trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans.

- Saeed, S., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6539.

- Chebib, M., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1849-1856.

-

Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-aminocyclohexanecarboxylate. Retrieved from [Link]

- Furtmüller, R., et al. (2002). Tranexamic acid, a widely used antifibrinolytic agent, causes convulsions by a gamma-aminobutyric acid(A) receptor antagonistic effect. Journal of Pharmacology and Experimental Therapeutics, 301(1), 168-173.

- Lednicer, D., et al. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-346.

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- Lednicer, D., et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430.

- Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.

- Chebib, M., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1849-1856.

- Karaman, R., et al. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. Journal of Computer-Aided Molecular Design, 27(7), 615-633.

- Fujii, A., et al. (1977). Probiotics: antistaphylococcal activity of 4-aminocyclohexanecarboxylic acid, aminobenzoic acid, and their derivatives and structure-activity relationships. Journal of Pharmaceutical Sciences, 66(6), 844-848.

- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

- Masiulis, S., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and...

- Satyavathi, K., et al. (2009). Tranexamic acid: A proven antifibrinolytic agent (A review). Oriental Journal of Chemistry, 25(4), 987-992.

- Hall, A. C., et al. (2011). Cyclohexanol analogues are positive modulators of GABA(A) receptor currents and act as general anaesthetics in vivo. European Journal of Pharmacology, 667(1-3), 175-181.

- Google Patents. (n.d.). EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.

- Krall, J., et al. (2015). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Medicinal Chemistry Research, 24(5), 1865-1893.

Sources

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. PDSP - GABA [kidbdev.med.unc.edu]

- 5. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dspace.alquds.edu [dspace.alquds.edu]

- 8. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]

- 9. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]

- 10. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 12. TRANS-4-AMINOCYCLOHEXANE CARBOXYLIC ACID ETHYL ESTER | 1678-68-8 [amp.chemicalbook.com]